6-Amino-2-(5-nitropyridin-2-ylsulfanyl)-3H-pyrimidin-4-one
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Overview
Description
6-Amino-2-(5-nitropyridin-2-ylsulfanyl)-3H-pyrimidin-4-one is a complex organic compound that features a pyrimidine ring substituted with an amino group and a nitropyridinylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(5-nitropyridin-2-ylsulfanyl)-3H-pyrimidin-4-one typically involves multi-step organic reactions. One common method involves the nitration of a pyridine derivative followed by a series of substitution reactions to introduce the amino and sulfanyl groups. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and various catalysts for substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade reagents and solvents is common to reduce costs and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-(5-nitropyridin-2-ylsulfanyl)-3H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and sulfanyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitroso derivative, while reduction could produce an amino derivative .
Scientific Research Applications
6-Amino-2-(5-nitropyridin-2-ylsulfanyl)-3H-pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Amino-2-(5-nitropyridin-2-ylsulfanyl)-3H-pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Nitropyridin-2-ylsulfanyl)-4H-[1,2,4]triazol-3-ylamine
- 2-(5-Nitropyridin-2-ylsulfanyl)-benzooxazole
Uniqueness
6-Amino-2-(5-nitropyridin-2-ylsulfanyl)-3H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and nitropyridinylsulfanyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C9H7N5O3S |
---|---|
Molecular Weight |
265.25 g/mol |
IUPAC Name |
4-amino-2-(5-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H7N5O3S/c10-6-3-7(15)13-9(12-6)18-8-2-1-5(4-11-8)14(16)17/h1-4H,(H3,10,12,13,15) |
InChI Key |
OIXDYLSSGAFSFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])SC2=NC(=CC(=O)N2)N |
Origin of Product |
United States |
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